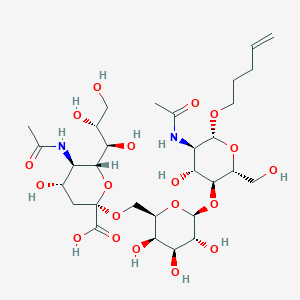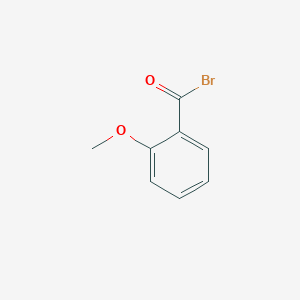
2-Methoxybenzoyl bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methoxybenzoyl bromide, also known as o-methoxybenzoyl bromide, is an organic compound with the chemical formula C8H7BrO2. It is a white crystalline powder that is commonly used in chemical synthesis as a reagent for the introduction of the methoxy group into aromatic compounds.
Mécanisme D'action
The mechanism of action of 2-Methoxybenzoyl bromide involves the introduction of the methoxy group into aromatic compounds. This reaction occurs through the formation of an intermediate that undergoes nucleophilic substitution with the halogen atom.
Effets Biochimiques Et Physiologiques
There is limited research on the biochemical and physiological effects of 2-Methoxybenzoyl bromide. However, it has been found to exhibit cytotoxicity against cancer cells in vitro, suggesting its potential as an anticancer agent.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-Methoxybenzoyl bromide in lab experiments is its ability to introduce the methoxy group into aromatic compounds with high selectivity and yield. However, its use is limited by its toxicity and the need for appropriate safety precautions.
Orientations Futures
There are several potential future directions for research involving 2-Methoxybenzoyl bromide. One area of interest is the development of new synthetic methods using this reagent. Additionally, the potential anticancer properties of 2-Methoxybenzoyl bromide warrant further investigation, particularly in vivo studies. Finally, the use of 2-Methoxybenzoyl bromide in the synthesis of novel compounds with potential therapeutic applications should be explored.
Méthodes De Synthèse
The synthesis of 2-Methoxybenzoyl bromide involves the reaction of 2-Methoxybenzoyl bromidezoic acid with phosphorus pentachloride and subsequent treatment with bromine. This reaction produces the desired product in high yield.
Applications De Recherche Scientifique
2-Methoxybenzoyl bromide has been widely used in scientific research as a reagent in the synthesis of various compounds. It is commonly used in the synthesis of benzimidazole derivatives, which have potential applications in the field of medicinal chemistry. Additionally, it has been used in the synthesis of 2-methoxyphenyl derivatives, which have been found to exhibit anti-inflammatory and analgesic properties.
Propriétés
Numéro CAS |
151093-32-2 |
|---|---|
Nom du produit |
2-Methoxybenzoyl bromide |
Formule moléculaire |
C8H7BrO2 |
Poids moléculaire |
215.04 g/mol |
Nom IUPAC |
2-methoxybenzoyl bromide |
InChI |
InChI=1S/C8H7BrO2/c1-11-7-5-3-2-4-6(7)8(9)10/h2-5H,1H3 |
Clé InChI |
OIZDFDUOVHDTLK-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1C(=O)Br |
SMILES canonique |
COC1=CC=CC=C1C(=O)Br |
Synonymes |
Benzoyl bromide, 2-methoxy- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



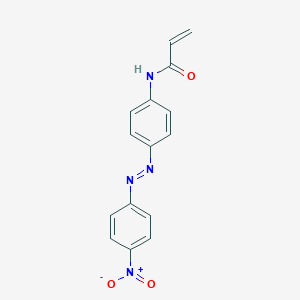

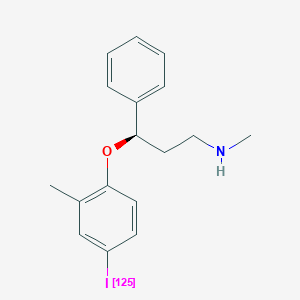
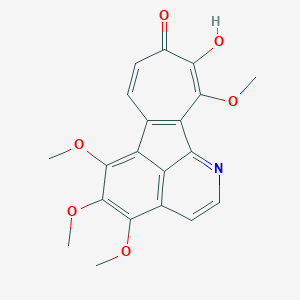
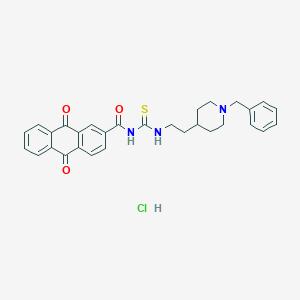
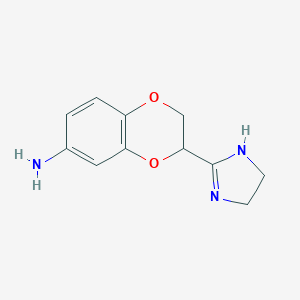
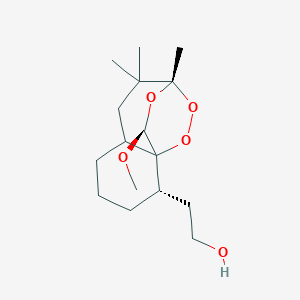
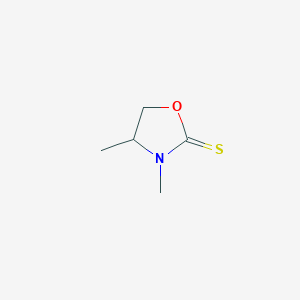
![(3R,6R,9S,12R,15S)-3-(hydroxymethyl)-6-(1H-indol-3-ylmethyl)-9-(2-methylpropyl)-12-propan-2-yl-1,4,7,10,13-pentazabicyclo[13.3.0]octadecane-2,5,8,11,14-pentone](/img/structure/B115638.png)
![(3Ar,5aR,6aR,6bR)-2,2-dimethyl-3a,5a,6a,6b-tetrahydrooxireno[2,3-g][1,3]benzodioxole](/img/structure/B115639.png)

![1-[1-(2-Chlorophenyl)-2-(dimethylamino)ethyl]cyclohexan-1-ol](/img/structure/B115641.png)
![1-Methylimidazo[4,5-b][1,6]naphthyridin-2-amine](/img/structure/B115643.png)
